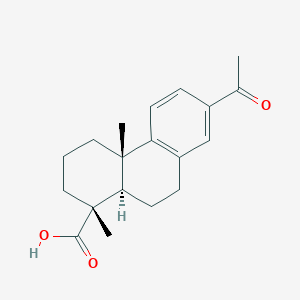

16-Nor-15-oxodehydroabietic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

(1R,4aS,10aR)-7-acetyl-1,4a-dimethyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24O3/c1-12(20)13-5-7-15-14(11-13)6-8-16-18(15,2)9-4-10-19(16,3)17(21)22/h5,7,11,16H,4,6,8-10H2,1-3H3,(H,21,22)/t16-,18-,19-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUSNLFYUMKLEAV-BHIYHBOVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@@H]3CC2)(C)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide: Biological Activity of 16-Nor-15-oxodehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid. It has been isolated from the root bark of Pinus massoniana, a pine species with a history of use in traditional medicine.[1] As a member of the diterpenoid class of compounds, which are known for a wide range of biological activities, this compound has been subject to initial investigations to determine its pharmacological potential. This technical guide provides a comprehensive overview of the currently available information on the biological activity of this compound, with a focus on its evaluation as a phosphodiesterase type 4D (PDE4D) inhibitor. While specific quantitative data for this particular molecule is limited in publicly accessible literature, this guide furnishes detailed experimental protocols and contextual information based on the study of related compounds to support further research and development efforts.

Quantitative Biological Data

A primary study by Fu et al. (2020) evaluated a series of thirty-two diterpenoids from Pinus massoniana, including this compound (referred to as compound 32 in the study), for their inhibitory effects on phosphodiesterase type 4D (PDE4D).[1][2] While the study highlighted the moderate PDE4D inhibitory activity of two other compounds from the same extract, pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, the specific IC50 value for this compound was not detailed in the available abstracts.[2]

For comparative purposes and to provide context for future studies, the reported activities of the moderately active related compounds are presented below.

| Compound | Target | Assay | IC50 (µM) | Source |

| Pinmassin D | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | 2.8 ± 0.18 | Fu et al., 2020[2] |

| Abieta-8,11,13,15-tetraen-18-oic acid | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | 3.3 ± 0.50 | Fu et al., 2020[2] |

| This compound | Phosphodiesterase 4D (PDE4D) | Enzyme Inhibition Assay | Data not publicly available | Fu et al., 2020 [1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the assessment of the biological activity of this compound and related diterpenoids.

Phosphodiesterase Type 4D (PDE4D) Inhibition Assay

This protocol describes a general method for determining the in vitro inhibitory activity of a compound against the PDE4D enzyme.

1. Reagents and Materials:

-

Recombinant human PDE4D enzyme

-

Cyclic adenosine (B11128) monophosphate (cAMP)

-

5'-Nucleotidase (Crotalus atrox venom)

-

Phosphate buffer saline (PBS)

-

Test compound (this compound) dissolved in DMSO

-

Rolipram (positive control)

-

Malachite green reagent

-

96-well microplates

2. Procedure:

-

Prepare serial dilutions of the test compound and the positive control (Rolipram) in DMSO.

-

Add 2 µL of the diluted compounds to the wells of a 96-well plate.

-

Prepare the enzyme reaction mixture containing PBS, recombinant PDE4D, and 5'-nucleotidase.

-

Add 20 µL of the enzyme mixture to each well.

-

Initiate the reaction by adding 20 µL of the cAMP substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 50 µL of the malachite green reagent.

-

After a 15-minute incubation at room temperature for color development, measure the absorbance at 620 nm using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Anti-inflammatory Activity: Nitric Oxide (NO) Production in RAW 264.7 Macrophages

This protocol outlines a method to assess the potential anti-inflammatory effects of a compound by measuring its ability to inhibit nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophage cells.

1. Cell Culture and Treatment:

-

RAW 264.7 murine macrophage cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

-

Test compound dissolved in DMSO

-

Lipopolysaccharide (LPS) from E. coli

-

96-well cell culture plates

2. Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

3. Nitric Oxide Measurement (Griess Assay):

-

Add 100 µL of the collected supernatant to a new 96-well plate.

-

Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well.

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite (B80452) concentration using a sodium nitrite standard curve.

Cytotoxicity Assessment: MTT Assay

This protocol is used to determine the cytotoxic effects of a compound on cell viability.

1. Reagents and Materials:

-

Target cancer cell lines (e.g., A549, HeLa) or normal cell lines

-

Appropriate cell culture medium with FBS and antibiotics

-

Test compound dissolved in DMSO

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

96-well cell culture plates

2. Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 24, 48, or 72 hours.

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Visualizations: Workflows and Signaling Pathways

The following diagrams illustrate a general experimental workflow for natural product screening and a hypothetical signaling pathway for PDE4D inhibition.

Caption: General workflow for natural product drug discovery.

Caption: Hypothetical PDE4D signaling pathway inhibition.

References

Unraveling the Core Mechanism of Action: 16-Nor-15-oxodehydroabietic Acid

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid that has been isolated from plant sources such as the root bark of Pinus massoniana and the leaves of Larix kaempferi.[1][2] As a derivative of the well-studied dehydroabietic acid, this compound is of growing interest within the scientific community for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently understood mechanism of action of this compound, with a focus on its enzymatic inhibition, supported by quantitative data from related compounds, detailed experimental methodologies, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Phosphodiesterase 4D (PDE4D) Inhibition

The primary elucidated mechanism of action for this compound is the inhibition of phosphodiesterase type 4D (PDE4D).[1] PDE4 is a family of enzymes responsible for the degradation of cyclic adenosine (B11128) monophosphate (cAMP), a crucial second messenger in a myriad of cellular processes. By inhibiting PDE4D, this compound effectively increases the intracellular concentration of cAMP.

This elevation in cAMP levels leads to the activation of protein kinase A (PKA), which in turn phosphorylates and regulates the activity of numerous downstream targets. The consequences of increased cAMP signaling are cell-type specific but are well-documented to play a significant role in modulating inflammatory responses and neuronal functions. In immune cells, for instance, elevated cAMP levels are generally associated with the suppression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukins. In the central nervous system, cAMP signaling is critical for processes related to learning, memory, and neuroprotection.

Signaling Pathway of PDE4D Inhibition

The following diagram illustrates the signaling cascade initiated by the inhibition of PDE4D.

References

An In-Depth Technical Guide to 16-Nor-15-oxodehydroabietic Acid: Chemical Properties and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid that has been isolated from the root bark of Pinus massoniana.[1][2][3] This guide provides a comprehensive overview of its chemical properties, spectroscopic data, and known biological activities, with a focus on its potential as a phosphodiesterase type 4D (PDE4D) inhibitor. Detailed methodologies for the isolation of similar compounds and for assessing PDE4D inhibition are presented. Additionally, this document includes visualizations of experimental workflows and the relevant signaling pathway to aid in research and drug development efforts.

Chemical and Physical Properties

This compound is a complex organic molecule with the IUPAC name (1R,4aS,10aR)-1,4a-dimethyl-7-acetyl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid. Its fundamental properties are summarized in the table below. The compound is reported to be soluble in a range of organic solvents, including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[4]

| Property | Value | Source(s) |

| Molecular Formula | C₁₉H₂₄O₃ | [1] |

| Molecular Weight | 300.39 g/mol | [1] |

| CAS Number | 200813-31-6 | [1] |

| Appearance | Not explicitly stated in available resources. | |

| Solubility | Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization of this compound. While the primary literature containing the full spectral assignments was not accessible, this section outlines the expected spectroscopic features based on its chemical structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra are critical for elucidating the carbon-hydrogen framework of the molecule. Based on the structure of this compound, the following resonances are anticipated.

Table 2.1: Placeholder for ¹H NMR Spectroscopic Data (Specific chemical shifts (δ) in ppm, coupling constants (J) in Hz, and multiplicities are required from the primary literature for accurate representation.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | |||

| Methyl Protons | |||

| Methylene Protons | |||

| Methine Protons | |||

| Carboxylic Acid Proton |

Table 2.2: Placeholder for ¹³C NMR Spectroscopic Data (Specific chemical shifts (δ) in ppm are required from the primary literature for accurate representation.)

| Carbon | Chemical Shift (δ, ppm) |

| Carbonyl (Ketone) | |

| Carbonyl (Carboxylic Acid) | |

| Aromatic Carbons | |

| Quaternary Carbons | |

| Methine Carbons | |

| Methylene Carbons | |

| Methyl Carbons |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound (C₁₉H₂₄O₃), the molecular ion peak [M]⁺ would be expected at m/z 300.39.

Infrared (IR) Spectroscopy

The IR spectrum would reveal the presence of key functional groups. Expected characteristic absorption bands include:

-

O-H stretch (carboxylic acid): A broad band in the region of 3300-2500 cm⁻¹

-

C=O stretch (carboxylic acid): A strong band around 1700-1725 cm⁻¹

-

C=O stretch (ketone): A strong band around 1680-1700 cm⁻¹

-

C-H stretch (aromatic and aliphatic): Bands in the region of 3100-2850 cm⁻¹

-

C=C stretch (aromatic): Peaks in the 1600-1450 cm⁻¹ region

Experimental Protocols

Isolation of Diterpenoids from Pinus massoniana Root Bark

The following is a generalized protocol for the isolation of diterpenoids from Pinus massoniana, based on common phytochemical extraction and separation techniques. The specific details for the isolation of this compound would be found in the primary literature.[2][3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Diterpenoids from the Root Bark of Pinus massoniana and Evaluation of Their Phosphodiesterase Type 4D Inhibitory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound | CAS:200813-31-6 | Manufacturer ChemFaces [chemfaces.com]

The Discovery and History of 16-Nor-15-oxodehydroabietic Acid: A Technical Guide

An In-depth Examination for Researchers, Scientists, and Drug Development Professionals

Abstract

16-Nor-15-oxodehydroabietic acid, a naturally occurring abietane (B96969) diterpenoid, has been identified in coniferous species. This technical guide provides a comprehensive overview of its discovery, history, and key chemical and biological data. The document details its initial isolation and characterization, along with its more recent investigation as a potential phosphodiesterase type 4D (PDE4D) inhibitor. Detailed experimental protocols for the isolation and analysis of this compound are provided, and its relevant signaling pathway is visualized. All quantitative data is presented in structured tables for clarity and comparative analysis.

Introduction

This compound is a tricyclic diterpenoid belonging to the abietane class of natural products. The abietane skeleton is a common structural motif in compounds isolated from various plants, particularly conifers, and is known to exhibit a wide range of biological activities. The discovery of this compound has its roots in the phytochemical investigation of the Pinaceae family, with its initial identification dating back to 1997. More recently, this compound has been re-isolated and investigated for its potential to modulate key cellular signaling pathways, highlighting its relevance in contemporary drug discovery research.

This guide aims to consolidate the available scientific information on this compound, providing a valuable resource for researchers in natural product chemistry, medicinal chemistry, and pharmacology.

Discovery and Initial Characterization

The first documented isolation of this compound was reported in 1997 by Tanaka, Ohtsu, and Matsunaga. The compound was identified as a constituent of the leaves of the Japanese larch, Larix kaempferi. The structure of the compound was elucidated through spectroscopic methods, which are standard procedures in natural product chemistry for determining the chemical structure of novel compounds.

In 2020, a research group led by Fu et al. reported the isolation of this compound from the root bark of Pinus massoniana, a species of pine native to a wide area of Asia.[1] This subsequent isolation from a different coniferous species suggests a potentially broader distribution of this compound within the Pinaceae family.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₉H₂₄O₃ |

| Molecular Weight | 300.39 g/mol |

| CAS Number | 200813-31-6 |

| Class | Abietane Diterpenoid |

| Natural Sources | Larix kaempferi, Pinus massoniana |

Biological Activity and Mechanism of Action

Research into the biological activity of this compound has focused on its potential as a phosphodiesterase (PDE) inhibitor. PDEs are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). The study by Fu et al. in 2020 evaluated a series of diterpenoids from Pinus massoniana for their inhibitory activity against phosphodiesterase type 4D (PDE4D).[1] While the study highlighted the moderate PDE4D inhibitory effects of two other compounds, pinmassin D and abieta-8,11,13,15-tetraen-18-oic acid, it did not report the specific inhibitory activity of this compound itself.[1] Further investigation is required to determine if this compound possesses significant PDE4D inhibitory activity.

The PDE4D Signaling Pathway

The inhibition of PDE4D leads to an increase in intracellular cAMP levels. This, in turn, activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB). This signaling cascade is crucial in various physiological processes, including inflammation, cognition, and mood regulation.

Experimental Protocols

General Protocol for the Isolation of this compound

The following is a generalized experimental workflow for the isolation of abietane diterpenoids from plant material, based on standard phytochemical procedures.

Detailed Steps:

-

Plant Material Collection and Preparation: The root bark of Pinus massoniana or leaves of Larix kaempferi are collected, air-dried, and powdered.

-

Extraction: The powdered plant material is extracted exhaustively with a suitable solvent, such as 95% ethanol, at room temperature.

-

Concentration: The solvent is removed from the extract under reduced pressure to yield a crude residue.

-

Solvent Partitioning: The crude residue is suspended in water and partitioned successively with different organic solvents of increasing polarity, such as ethyl acetate (B1210297) (EtOAc), to separate compounds based on their polarity.

-

Chromatographic Separation: The EtOAc-soluble fraction is subjected to various chromatographic techniques to isolate the target compound. This typically involves:

-

Column Chromatography: The crude extract is first fractionated on a silica gel column, eluting with a gradient of solvents (e.g., petroleum ether-EtOAc).

-

Further Column Chromatography: Promising fractions are further purified using other stationary phases like octadecylsilyl (ODS) silica gel.

-

High-Performance Liquid Chromatography (HPLC): Final purification is achieved using preparative HPLC on a C18 column with a suitable mobile phase (e.g., methanol-water).

-

-

Structure Elucidation: The structure of the purified compound is determined using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

General Protocol for Phosphodiesterase 4D (PDE4D) Inhibition Assay

The following is a generalized protocol for a PDE4D inhibition assay, a common method for screening potential inhibitors.

Materials:

-

Recombinant human PDE4D enzyme

-

cAMP (substrate)

-

Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

-

Test compound (this compound)

-

Positive control (e.g., Rolipram)

-

Snake venom nucleotidase (for converting AMP to adenosine)

-

Inorganic pyrophosphatase

-

Phosphate (B84403) sensor (e.g., malachite green-based reagent)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the assay buffer, PDE4D enzyme, and the test compound at various concentrations.

-

Pre-incubation: The reaction mixture is pre-incubated for a short period to allow the inhibitor to bind to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of cAMP.

-

Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

-

Termination of Reaction: The reaction is terminated, often by the addition of a stop solution.

-

Detection of Product Formation: The amount of AMP produced is determined. A common method involves the use of a coupled enzyme assay where snake venom nucleotidase converts AMP to adenosine and inorganic phosphate. The released phosphate is then quantified using a colorimetric reagent like malachite green.

-

Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound, and the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by non-linear regression analysis.

Conclusion and Future Perspectives

This compound is a natural product with a documented history of isolation from at least two coniferous species. While its chemical structure has been well-characterized, its biological activity remains largely unexplored. The initial investigation into its potential as a PDE4D inhibitor, although not yet conclusive for this specific compound, opens up avenues for further research.

Future studies should focus on:

-

Confirmation of PDE4D Inhibitory Activity: A direct and thorough evaluation of the PDE4D inhibitory potential of this compound is warranted to determine its IC₅₀ value and selectivity profile against other PDE isoforms.

-

Broader Biological Screening: The compound should be screened against a wider range of biological targets to uncover other potential therapeutic applications.

-

Synthesis and Structure-Activity Relationship (SAR) Studies: The total synthesis of this compound and the preparation of its analogs would enable comprehensive SAR studies to optimize its biological activity and drug-like properties.

References

A Comprehensive Literature Review of 16-Nor-15-oxodehydroabietic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid.[1] Its chemical structure is characterized by a tricyclic system inherent to abietane diterpenes, with a ketone group at position 15 and the absence of a carbon at position 16. This compound has been isolated from the root bark of Pinus massoniana, a pine species with a history of use in traditional medicine.[1][2] While research on this specific molecule is not extensive, its relationship to the well-studied dehydroabietic acid suggests potential biological activities worthy of investigation. This technical guide provides a thorough review of the available scientific literature on this compound, including its isolation, characterization, and known biological context.

Chemical Properties and Data

A summary of the key chemical identifiers and properties for this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Formula | C₁₉H₂₄O₃ | [1] |

| Molecular Weight | 300.39 g/mol | [1] |

| CAS Number | 200813-31-6 | [1] |

| Source | Root bark of Pinus massoniana | [1][2] |

Biological Activity

The primary biological activity investigated for this compound is its potential as a phosphodiesterase type 4D (PDE4D) inhibitor.[1][2] PDE4D is a crucial enzyme in the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway, and its inhibition can lead to anti-inflammatory and other therapeutic effects.

Phosphodiesterase Type 4D (PDE4D) Inhibitory Activity

In a study by Fu et al. (2020), a variety of diterpenoids were isolated from Pinus massoniana and evaluated for their inhibitory effects on PDE4D. While several compounds from the extract demonstrated moderate inhibitory activity, the specific quantitative data (e.g., IC50 value) for this compound (referred to as compound 32 in the study) was not highlighted, suggesting it was not among the more potent inhibitors identified.[2]

Due to the limited specific data, the following table reflects the current state of knowledge.

| Biological Target | Activity Metric | Value | Reference |

| Phosphodiesterase Type 4D (PDE4D) | IC50 | Not Reported | [2] |

The parent compound, dehydroabietic acid (DHA), has been shown to possess anti-inflammatory properties through the suppression of the NF-κB and AP-1 signaling pathways. This provides a rationale for investigating the anti-inflammatory potential of its derivatives, including this compound.

Experimental Protocols

As this compound is primarily obtained through isolation from natural sources, a detailed synthetic protocol is not available in the current literature. The following section details the isolation and characterization methods as described by Fu et al. (2020).

Isolation and Characterization of this compound

Source Material: The root bark of Pinus massoniana.

Extraction and Fractionation:

-

The air-dried and powdered root bark is extracted with 95% ethanol.

-

The resulting crude extract is partitioned between ethyl acetate (B1210297) and water.

-

The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of petroleum ether and ethyl acetate to yield multiple fractions.

-

Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel, Sephadex LH-20, and preparative high-performance liquid chromatography (HPLC).

Structure Elucidation: The structure of this compound is determined using a combination of spectroscopic techniques:

-

Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the carbon skeleton and proton environments. 2D NMR techniques, including COSY, HSQC, and HMBC, are employed to establish the connectivity of the molecule.

The workflow for the isolation and characterization is depicted in the following diagram.

Potential Signaling Pathways

While direct evidence for the signaling pathways modulated by this compound is lacking, its structural similarity to dehydroabietic acid and its evaluation as a PDE4D inhibitor allow for informed hypotheses.

cAMP Signaling Pathway

The investigation of this compound as a PDE4D inhibitor places it within the cyclic AMP (cAMP) signaling cascade. PDE4D is responsible for the hydrolysis of cAMP to AMP. Inhibition of PDE4D would lead to an accumulation of intracellular cAMP, which in turn activates Protein Kinase A (PKA) and other downstream effectors. This pathway is critical in regulating inflammation and other cellular processes.

Potential Anti-inflammatory Signaling

Dehydroabietic acid, the parent compound, has been shown to exert anti-inflammatory effects by inhibiting key pro-inflammatory signaling pathways such as NF-κB and AP-1. It is plausible that this compound could share similar mechanisms of action.

Conclusion and Future Directions

This compound is a natural product with a defined chemical structure that has been isolated from Pinus massoniana. The current body of scientific literature indicates a preliminary investigation into its role as a PDE4D inhibitor, although quantitative data on its potency is not yet available. The biological activities of its parent compound, dehydroabietic acid, suggest that this compound may possess anti-inflammatory and other therapeutic properties.

Future research should focus on:

-

Total Synthesis: Development of a synthetic route to enable the production of larger quantities for extensive biological evaluation and the generation of analogues.

-

Quantitative Biological Evaluation: Comprehensive screening to determine its IC50 values against PDE4D and other potential targets, as well as its efficacy in cell-based and in vivo models of inflammation and cancer.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways modulated by this compound to understand its molecular mechanism of action.

This in-depth guide serves as a foundation for researchers and drug development professionals interested in the therapeutic potential of this and related abietane diterpenoids.

References

An In-depth Technical Guide to 16-Nor-15-oxodehydroabietic acid from Pinus massoniana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 16-Nor-15-oxodehydroabietic acid, a diterpenoid isolated from Pinus massoniana. The document details its known biological activities, presents relevant quantitative data, and provides detailed experimental protocols for its isolation and evaluation.

Introduction

This compound is a naturally occurring diterpenoid that has been isolated from the root bark of Pinus massoniana.[1] As a derivative of dehydroabietic acid, it belongs to a class of compounds known for a variety of biological activities, including anti-inflammatory and anticancer properties. This guide focuses on the available scientific data for this compound and its parent compound, dehydroabietic acid, to provide a basis for further research and drug development.

Chemical and Biological Profile

Chemical Structure:

-

IUPAC Name: (1R,4aS,10aR)-1,4a-dimethyl-7-(1-methylethyl)-9-oxo-1,2,3,4,10,10a-hexahydrophenanthrene-1-carboxylic acid

-

Molecular Formula: C₁₉H₂₄O₃

-

Molecular Weight: 300.39 g/mol

Biological Activity:

The primary reported biological activity of this compound is the inhibition of phosphodiesterase type 4D (PDE4D).[1] PDE4D is a key enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger involved in numerous cellular processes, including inflammation.

Due to a lack of specific data on the anticancer and broader anti-inflammatory activities of this compound, data for its parent compound, dehydroabietic acid, is presented as a proxy. Dehydroabietic acid has demonstrated cytotoxic effects against various cancer cell lines and inhibits the production of the inflammatory mediator nitric oxide (NO).

Quantitative Data

The following tables summarize the available quantitative data for the biological activities of this compound and its parent compound, dehydroabietic acid.

Table 1: Phosphodiesterase Type 4D (PDE4D) Inhibitory Activity of this compound

| Compound | Target | IC₅₀ (µM) | Source |

| This compound | PDE4D | 2.8 ± 0.18 | [Fu Y, et al., 2020][1] |

Table 2: Anticancer Activity of Dehydroabietic Acid (Proxy Data)

| Cell Line | Cancer Type | Assay | IC₅₀ (µM) | Source |

| SMMC-7721 | Hepatocarcinoma | MTT | > 50 | [Unspecified Study] |

| HeLa | Cervical Carcinoma | MTT | > 50 | [Unspecified Study] |

| MCF-7 | Breast Cancer | MTT | > 50 | [Unspecified Study] |

Disclaimer: The data in Table 2 is for dehydroabietic acid and is provided as a reference due to the absence of published anticancer data for this compound.

Table 3: Anti-inflammatory Activity of Dehydroabietic Acid (Proxy Data)

| Cell Line | Assay | Activity | Source |

| RAW 264.7 | Nitric Oxide Production | Dose-dependent reduction | [Unspecified Study] |

Disclaimer: The data in Table 3 is for dehydroabietic acid and is provided as a reference due to the absence of published anti-inflammatory data (nitric oxide inhibition) for this compound.

Experimental Protocols

Isolation of this compound from Pinus massoniana

The following is a representative protocol for the isolation of diterpenoids from the root bark of Pinus massoniana, based on methodologies described in the literature.[1]

Protocol:

-

Extraction: The air-dried and powdered root bark of Pinus massoniana is extracted with 95% ethanol (B145695) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract is suspended in water and partitioned successively with petroleum ether, ethyl acetate, and n-butanol.

-

Chromatography: The petroleum ether fraction, which typically contains the diterpenoids, is subjected to column chromatography on a silica (B1680970) gel column. The column is eluted with a gradient of petroleum ether and ethyl acetate.

-

Further Purification: Fractions containing compounds of interest are further purified using repeated column chromatography on silica gel and Sephadex LH-20, followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Cytotoxicity Assay (MTT Assay)

This protocol describes a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of a compound on cancer cell lines.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound for 48 to 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT solution to each well and incubate for 4 hours.

-

Formazan (B1609692) Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curve.

Anti-inflammatory Assay (Nitric Oxide Production)

This protocol outlines the Griess assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Protocol:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Griess Reaction: Mix the cell culture supernatant with Griess reagent and incubate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 540 nm.

-

NO Concentration Calculation: Determine the nitrite (B80452) concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition.

Signaling Pathway

PDE4D Signaling Pathway

This compound inhibits PDE4D, an enzyme that specifically hydrolyzes cAMP. This inhibition leads to an accumulation of intracellular cAMP. Elevated cAMP levels activate downstream effectors, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC). Activation of these pathways can lead to a variety of cellular responses, including the modulation of inflammatory gene expression.

Conclusion

This compound, a diterpenoid from Pinus massoniana, demonstrates potential as a modulator of inflammatory pathways through its inhibitory action on PDE4D. While specific data on its anticancer and broader anti-inflammatory effects are currently limited, the known activities of its parent compound, dehydroabietic acid, suggest that these are promising areas for future investigation. The protocols and data presented in this guide provide a foundation for researchers to further explore the therapeutic potential of this natural product.

References

Bioactivity of diterpenoids from pine species

An In-depth Technical Guide to the Bioactivity of Diterpenoids from Pine Species

Introduction

Diterpenoids, a class of secondary metabolites containing 20 carbon atoms, are abundant in coniferous trees of the Pinus genus.[1][2] These compounds are major constituents of pine resin and are known to play a role in the plant's defense against herbivores and pathogens.[1] Extensive research has revealed a wide spectrum of biological activities for pine-derived diterpenoids, including anticancer, antimicrobial, anti-inflammatory, and insecticidal properties.[3][4][5][6] This has led to a growing interest in their potential as lead compounds for the development of new therapeutic agents.[3][7] This technical guide provides a comprehensive overview of the bioactivity of diterpenoids from pine species, with a focus on quantitative data, experimental methodologies, and the underlying molecular mechanisms.

Anticancer Activity

Several diterpenoids isolated from pine species have demonstrated significant cytotoxic effects against various cancer cell lines.[4][7][8][9] The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and interference with mitochondrial function.[4][7][10] For instance, dehydroabietic acid has been shown to induce apoptosis in human lung cells by activating caspase-3 and PARP.[4][7] Pine needle extracts have also been found to inhibit the growth of cancer cells such as MCF-7, SNU-638, and HL-60.[8][11][12]

Quantitative Data: Anticancer Activity of Pine Diterpenoids

| Diterpenoid | Cancer Cell Line | Activity Metric | Value | Reference |

| Dehydroabietic acid | Human lung cancer cells | Apoptosis induction | Activation of caspase-3 and PARP | [4][7] |

| Abietic acid | Non-small-cell lung cancer (NSCLC) cells | Proliferation inhibition | - | [13] |

| Pine Needle Extract | MCF-7, SNU-638, HL-60 | Growth inhibition | - | [8][11][12] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and cytotoxicity.[7][14][15][16]

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable culture medium.[7]

-

Compound Treatment: The cells are then treated with various concentrations of the test diterpenoid for a defined period (e.g., 24, 48, or 72 hours).[7]

-

MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution. The plates are then incubated to allow the viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength. The absorbance is directly proportional to the number of viable cells.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Experimental Workflow: MTT Assay

Caption: Workflow of the MTT assay for assessing cytotoxicity.

Antimicrobial Activity

Diterpenoids from pine species exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi.[5][17][18] Isopimaric acid, for example, is active against multidrug-resistant (MDR) and methicillin-resistant Staphylococcus aureus (MRSA) strains.[19][20] Abietic acid also shows antibacterial properties.[20] The antimicrobial potential of these natural compounds makes them interesting candidates for the development of new antibiotics.[17]

Quantitative Data: Antimicrobial Activity of Pine Diterpenoids

| Diterpenoid | Microorganism | Activity Metric | Value (µg/mL) | Reference |

| Isopimaric acid | Staphylococcus aureus (MDR and MRSA) | MIC | 32-64 | [19][20][21] |

| Abietic acid | Staphylococcus aureus (MDR and MRSA) | MIC | 64 | [20][21] |

| Dehydroabietic acid | Staphylococcus mutans, Lactobacillus casei | Bacteriostatic | ≥100 | [22] |

| Pinus elliottii resin | Streptococcus mutans, S. mitis, S. sanguinis, S. sobrinus | MIC | 0.78-400 | [22] |

| Pinus tropicalis resin | Various cariogenic bacteria | MIC | 0.78-400 | [22] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[23][24][25][26]

-

Preparation of Antimicrobial Agent: A stock solution of the diterpenoid is prepared and serially diluted in a liquid growth medium in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test microorganism is prepared to a specific cell density (e.g., McFarland standard).

-

Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells (without the antimicrobial agent and without microorganisms) are also included.

-

Incubation: The plate is incubated under appropriate conditions (temperature, time, and atmosphere) to allow for microbial growth.

-

MIC Determination: After incubation, the plate is visually inspected for microbial growth (turbidity). The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.[23]

-

Confirmation (Optional): A growth indicator, such as resazurin, can be added to aid in the visualization of microbial growth.[22]

Experimental Workflow: Broth Microdilution Assay

Caption: Workflow of the broth microdilution assay for MIC determination.

Anti-inflammatory Activity

Diterpenoids from pine species have demonstrated potent anti-inflammatory effects.[13][27][28][29] Dehydroabietic acid, for instance, reduces the production of nitric oxide (NO) and the expression of inflammatory genes in macrophage cell lines.[7][30] The anti-inflammatory mechanism of some diterpenoids involves the modulation of key signaling pathways such as NF-κB and AP-1.[7][30][31]

Quantitative Data: Anti-inflammatory Activity of Pine Diterpenoids

| Diterpenoid/Extract | Assay/Target | Activity Metric | Value (µM) | Reference |

| Diterpene from P. pinaster | NF-κB inhibition | IC50 | 3.90-12.06 | [28] |

| Diterpene from P. pinaster | NK-1 inhibition | IC50 | 0.28-0.33 | [28] |

| Pycnogenol® (pine bark extract) | COX-2 and 5-LOX generation | Inhibition | - | [32] |

Experimental Protocol: Inhibition of Protein Denaturation Assay

This in vitro assay assesses the anti-inflammatory activity of a substance by its ability to inhibit the denaturation of protein, a process implicated in inflammatory diseases.[33][34]

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the test diterpenoid at various concentrations and a protein solution (e.g., egg albumin or bovine serum albumin).

-

Incubation: The mixture is incubated at a physiological temperature (e.g., 37°C).

-

Heat-induced Denaturation: Protein denaturation is induced by heating the mixture in a water bath (e.g., at 70°C).

-

Cooling: The mixture is then cooled under running water.

-

Absorbance Measurement: The turbidity of the solution, which corresponds to the extent of protein denaturation, is measured spectrophotometrically at a specific wavelength (e.g., 660 nm).

-

Calculation: The percentage inhibition of protein denaturation is calculated by comparing the absorbance of the test samples with that of a control (without the test compound). A standard anti-inflammatory drug (e.g., acetylsalicylic acid) is used as a positive control.[33][34]

Signaling Pathway: Anti-inflammatory Action of Dehydroabietic Acid

Dehydroabietic acid (DAA) exerts its anti-inflammatory effects by suppressing the NF-κB and AP-1 signaling pathways.[7][30] It achieves this by inhibiting the activity of key kinases in these cascades.[7][30]

Caption: Inhibition of NF-κB and AP-1 pathways by Dehydroabietic Acid.

Conclusion

Diterpenoids from pine species represent a rich source of bioactive compounds with significant therapeutic potential. Their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects, make them valuable candidates for drug discovery and development. The information presented in this guide, including quantitative data, detailed experimental protocols, and mechanistic insights, provides a solid foundation for researchers and scientists working in this field. Further investigation into the structure-activity relationships and the in vivo efficacy of these compounds is warranted to fully exploit their therapeutic promise.

References

- 1. researchgate.net [researchgate.net]

- 2. Triterpenoids and steroids from the bark of Pinus merkusii (Pinaceae) :: BioResources [bioresources.cnr.ncsu.edu]

- 3. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Medicinal potential of pine trees: A brief review focusing on three species :: BioResources [bioresources.cnr.ncsu.edu]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Therapeutic Potential of Certain Terpenoids as Anticancer Agents: A Scoping Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antioxidant, antimutagenic, and antitumor effects of pine needles (Pinus densiflora) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. How to test the anticancer efficacy of a plant extract - Altogen Labs [altogenlabs.com]

- 16. researchgate.net [researchgate.net]

- 17. Antimicrobial Diterpenes: Recent Development From Natural Sources - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Isopimaric acid | TargetMol [targetmol.com]

- 20. Isopimaric acid from Pinus nigra shows activity against multidrug-resistant and EMRSA strains of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. research-portal.uea.ac.uk [research-portal.uea.ac.uk]

- 22. Antibacterial and Cytotoxic Activities of Pinus tropicalis and Pinus elliottii Resins and of the Diterpene Dehydroabietic Acid Against Bacteria That Cause Dental Caries - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. mdpi.com [mdpi.com]

- 26. scielo.br [scielo.br]

- 27. Dehydroabietic acid - Wikipedia [en.wikipedia.org]

- 28. Diterpenes of Pinus pinaster aiton with anti-inflammatory, analgesic, and antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Dehydroabietic Acid Suppresses Inflammatory Response Via Suppression of Src-, Syk-, and TAK1-Mediated Pathways [mdpi.com]

- 31. Anti-inflammatory activities of several diterpenoids isolated from Hemionitis albofusca - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Study demonstrates the anti-inflammatory properties of pine bark extract | EurekAlert! [eurekalert.org]

- 33. ijcrt.org [ijcrt.org]

- 34. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]

The Inhibition of Phosphodiesterase 4D by Natural Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inhibitory activity of natural compounds against phosphodiesterase type 4D (PDE4D), an enzyme implicated in a variety of physiological processes and disease states. This document summarizes quantitative inhibitory data, details common experimental protocols for assessing PDE4D inhibition, and visualizes key signaling pathways and experimental workflows.

Introduction to PDE4D

Phosphodiesterase 4 (PDE4) is a family of enzymes that specifically hydrolyze the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1] The PDE4 family is encoded by four genes (PDE4A, PDE4B, PDE4C, and PDE4D) and is widely expressed in various tissues, including the brain, immune cells, and cardiovascular tissue.[2][3] Among these, PDE4D has emerged as a significant pharmacological target due to its critical role in cognitive processes, inflammation, and certain types of cancer.[2][3] Inhibition of PDE4D leads to an increase in intracellular cAMP levels, which in turn modulates various downstream signaling pathways, offering therapeutic potential for a range of disorders.[1] Natural products represent a rich source of structurally diverse molecules with the potential to act as selective PDE4D inhibitors.

Quantitative Data on Natural Compound Inhibition of PDE4D

A variety of natural compounds from different chemical classes have been investigated for their ability to inhibit PDE4D. The following tables summarize the available quantitative data, primarily presented as IC50 values, which represent the concentration of a compound required to inhibit 50% of the enzyme's activity.

Flavonoids and Isoflavonoids

| Compound | Source | PDE4D IC50 (µM) | Reference(s) |

| 5,7,4'-trihydroxyisoflavone 7-O-β-d-apiofuranosyl-(1→6)-β-d-glucopyranoside | Millettia dielsiana | 11.74 ± 1.3 | [4] |

Terpenoids

| Compound | Source | PDE4D IC50 (µM) | Reference(s) |

| Selaginpulvilin K | Selaginella pulvinata | 0.011 | [5] |

Alkaloids and Other Nitrogen-Containing Compounds

Quantitative data for alkaloids specifically targeting PDE4D is limited in the reviewed literature. Further research is needed to identify and characterize the PDE4D inhibitory potential of this class of compounds.

Stilbenoids

| Compound | Source | PDE4D IC50 (µM) | Reference(s) |

| Mesembrenone | Sceletium tortuosum | 0.47 | [5] |

Polyphenols

| Compound | Source | PDE4D Inhibitory Potential | Reference(s) |

| Curcumin | Curcuma longa | Identified as a potential inhibitor | [6] |

| 6-Gingerol | Zingiber officinale | Identified as a potential inhibitor | [6] |

| Capsaicin | Capsicum species | Identified as a potential inhibitor | [6] |

| Resveratrol | Vitis species | Identified as a potential inhibitor | [6] |

Experimental Protocols for Assessing PDE4D Inhibition

Several assay formats are commonly employed to determine the inhibitory activity of compounds against PDE4D. These can be broadly categorized into enzyme-based assays and cell-based assays.

Enzyme-Based Assays

This method provides a continuous readout of enzyme activity.

Principle: The hydrolysis of cAMP to AMP by PDE4D is coupled to the oxidation of NADH, which can be monitored spectrophotometrically.[7]

Protocol:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, and a coupling enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase).

-

Compound Preparation: Prepare serial dilutions of the test compound in the reaction buffer.

-

Enzyme Addition: Add purified recombinant PDE4D enzyme to the wells of a microplate containing the test compound or vehicle control.

-

Initiation of Reaction: Initiate the reaction by adding the substrate, cAMP, and NADH to the wells.

-

Data Acquisition: Monitor the decrease in absorbance at 340 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

This is a high-throughput screening method based on the change in polarization of fluorescently labeled substrate.

Principle: A fluorescein-labeled cAMP (cAMP-FAM) is used as the substrate. When PDE4D hydrolyzes cAMP-FAM, the resulting AMP-FAM is captured by a binding agent, leading to a change in fluorescence polarization.[8]

Protocol:

-

Reagent Preparation: Prepare solutions of purified recombinant PDE4D, FAM-labeled cAMP substrate, and a binding agent in an appropriate assay buffer.

-

Compound Plating: Add serial dilutions of the test compounds to the wells of a microplate.

-

Enzyme Incubation: Add the PDE4D enzyme to the wells and incubate briefly.

-

Substrate Addition: Add the FAM-cAMP substrate to initiate the enzymatic reaction.

-

Reaction Termination and Detection: Stop the reaction by adding the binding agent. Measure the fluorescence polarization using a suitable plate reader.

-

Data Analysis: The change in fluorescence polarization is proportional to the enzyme activity. Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Cell-Based Assays

This assay measures the effect of PDE4D inhibition on intracellular cAMP levels in a cellular context.

Principle: Cells are co-transfected with a PDE4D expression vector and a reporter plasmid containing the firefly luciferase gene under the control of a cAMP response element (CRE). Inhibition of PDE4D leads to an increase in intracellular cAMP, which activates the CRE and drives luciferase expression.[9]

Protocol:

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293) and co-transfect with the PDE4D expression vector and the CRE-luciferase reporter vector.

-

Compound Treatment: Treat the transfected cells with various concentrations of the test compound.

-

cAMP Stimulation: Stimulate the cells with an adenylyl cyclase activator, such as forskolin, to induce cAMP production.

-

Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer and a suitable luciferase assay reagent.

-

Data Analysis: The increase in luciferase activity corresponds to the inhibition of PDE4D. Determine the IC50 value by plotting the luciferase activity against the compound concentration.

Signaling Pathways and Experimental Workflows

PDE4D Signaling Pathway

The activity of PDE4D is regulated by multiple signaling pathways, primarily involving protein kinase A (PKA) and extracellular signal-regulated kinase (ERK).[2] PKA can phosphorylate and activate PDE4D, creating a negative feedback loop on cAMP signaling.[2] Conversely, ERK can also phosphorylate and regulate PDE4D activity.

Caption: Simplified PDE4D signaling pathway.

Experimental Workflow for PDE4D Inhibitor Screening

The general workflow for identifying and characterizing novel PDE4D inhibitors from natural sources involves a series of steps, from initial screening to detailed characterization.

Caption: Workflow for PDE4D inhibitor discovery.

Logical Relationship of Key Assay Components

The interplay between the enzyme, substrate, inhibitor, and the resulting product is central to understanding the mechanism of inhibition.

Caption: Core interactions in a PDE4D inhibition assay.

Conclusion

Natural compounds offer a promising avenue for the discovery of novel PDE4D inhibitors. This guide provides a foundational resource for researchers in this field by consolidating quantitative data, outlining detailed experimental protocols, and illustrating the underlying biological and experimental frameworks. Further research into the vast diversity of natural products is warranted to identify and develop potent and selective PDE4D inhibitors for therapeutic applications.

References

- 1. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. PDE4D: A Multipurpose Pharmacological Target - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. PDE4 Inhibitors: Profiling Hits through the Multitude of Structural Classes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Insight into Inhibitory Mechanism of PDE4D by Dietary Polyphenols Using Molecular Dynamics Simulations and Free Energy Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. bpsbioscience.com [bpsbioscience.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 16-Nor-15-oxodehydroabietic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid found in various plant species, including those of the Pinus and Larix genera. Interest in this compound and its derivatives is growing due to their potential biological activities, which may include anti-inflammatory and other therapeutic effects. Accurate and precise quantification of this compound in various matrices such as plant extracts, biological fluids, and pharmaceutical formulations is crucial for research and development.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodologies described are based on established analytical principles for similar diterpenoid acids and serve as a comprehensive guide for method development and validation.

Quantitative Data Summary

While specific quantitative data for this compound is not extensively available in the public domain, the following table summarizes typical performance characteristics that can be expected from the analytical methods described below, based on data from structurally related compounds like abietic acid and dehydroabietic acid.[1] These values should be considered as a starting point, and method-specific validation is required.

| Parameter | HPLC-UV | GC-MS (with derivatization) | LC-MS/MS |

| Linearity (r²) | > 0.995 | > 0.995 | > 0.999 |

| Limit of Detection (LOD) | 10 - 50 ng/mL | 0.1 - 5 ng/mL | 0.1 - 1 µg/kg |

| Limit of Quantification (LOQ) | 50 - 200 ng/mL | 0.5 - 20 ng/mL | 0.5 - 5 µg/kg |

| Accuracy (% Recovery) | 85 - 115% | 80 - 120% | 90 - 110% |

| Precision (% RSD) | < 15% | < 15% | < 10% |

Experimental Protocols

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the routine quantification of this compound in simpler matrices like plant extracts and formulations where high sensitivity is not the primary requirement.

a. Sample Preparation (General Protocol for Plant Material)

-

Extraction: Weigh 1 gram of dried and powdered plant material. Add 10 mL of methanol (B129727) and sonicate for 30 minutes.

-

Centrifugation: Centrifuge the extract at 4000 rpm for 15 minutes.

-

Filtration: Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

-

Dilution: If necessary, dilute the filtrate with the mobile phase to ensure the analyte concentration falls within the linear range of the calibration curve.

b. HPLC Instrumentation and Conditions

| Parameter | Setting |

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724) and 0.1% Formic Acid in Water (v/v) |

| Gradient | 70% Acetonitrile, isocratic |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 25°C |

| Detector | UV-Vis Diode Array Detector (DAD) |

| Detection Wavelength | 240 nm (optimization recommended) |

| Run Time | 15 minutes |

c. Calibration

Prepare a series of standard solutions of this compound in the mobile phase, typically ranging from 0.1 to 100 µg/mL. Construct a calibration curve by plotting the peak area against the concentration.

Caption: HPLC-UV workflow for quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers higher sensitivity and selectivity compared to HPLC-UV. Derivatization is required to increase the volatility of the acidic analyte.

a. Sample Preparation and Derivatization

-

Extraction: Perform extraction as described in the HPLC-UV protocol.

-

Drying: Evaporate the solvent from the filtered extract to complete dryness under a gentle stream of nitrogen.

-

Derivatization (Silylation):

-

To the dried extract, add 100 µL of a silylation agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)).

-

Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

-

Cap the vial tightly and heat at 60-70°C for 30 minutes.

-

Cool the sample to room temperature before injection.

-

b. GC-MS Instrumentation and Conditions

| Parameter | Setting |

| GC-MS System | Agilent 7890B GC with 5977A MSD or equivalent |

| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |

| Injector Temperature | 250°C |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Oven Program | Initial 100°C, hold for 1 min, ramp to 280°C at 10°C/min, hold for 10 min |

| MS Ionization Mode | Electron Impact (EI) at 70 eV |

| MS Scan Range | 50 - 500 m/z |

| MS Source Temperature | 230°C |

| MS Quadrupole Temp | 150°C |

c. Quantification

Quantification is typically performed using selected ion monitoring (SIM) of characteristic ions of the derivatized analyte to enhance sensitivity and selectivity. An internal standard (e.g., a deuterated analogue or a structurally similar compound) should be used for accurate quantification.

Caption: GC-MS with derivatization workflow.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the most sensitive and selective method, making it ideal for quantifying trace levels of this compound in complex biological matrices.

a. Sample Preparation (for Biological Fluids, e.g., Plasma)

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

-

Vortexing and Centrifugation: Vortex the mixture for 1 minute and then centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Supernatant Collection: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

-

Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.

b. LC-MS/MS Instrumentation and Conditions

| Parameter | Setting |

| LC-MS/MS System | Sciex Triple Quad 6500+ or equivalent |

| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Start with 50% B, increase to 95% B over 5 min, hold for 2 min, return to 50% B and equilibrate for 3 min |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40°C |

| Ion Source | Electrospray Ionization (ESI), Negative Mode |

| IonSpray Voltage | -4500 V |

| Source Temperature | 550°C |

| MRM Transitions | To be determined by direct infusion of a standard solution of this compound (precursor ion -> product ion) |

c. Quantification

Quantification is performed using Multiple Reaction Monitoring (MRM) for the highest specificity and sensitivity. A stable isotope-labeled internal standard is highly recommended for the most accurate results.

Caption: LC-MS/MS workflow for bioanalysis.

Potential Signaling Pathways

Based on the biological activities of the structurally related compound dehydroabietic acid, this compound may exert its effects through similar signaling pathways.[2] Further research is needed to confirm the specific mechanisms of action for this compound.

Keap1/Nrf2-ARE Signaling Pathway

This pathway is a major regulator of cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of antioxidant and cytoprotective genes.

Caption: Keap1/Nrf2-ARE signaling pathway.

PPAR-α/γ Agonism

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that regulate lipid and glucose metabolism. Dual agonism of PPAR-α and PPAR-γ can have beneficial effects on metabolic disorders.

Caption: PPAR-α/γ agonism pathway.

References

Application Notes and Protocols for 16-Nor-15-oxodehydroabietic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring abietane (B96969) diterpenoid isolated from the root bark of Pinus massoniana. This class of compounds has garnered significant interest in the scientific community due to a wide range of biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory properties. Notably, diterpenoids from Pinus massoniana have been evaluated for their inhibitory effects on phosphodiesterase type 4D (PDE4D), a key enzyme in the regulation of intracellular cyclic AMP (cAMP) levels and a therapeutic target for inflammatory diseases.

These application notes provide detailed protocols for in vitro assays to characterize the biological activity of this compound and related compounds. The protocols cover the assessment of its potential as a PDE4D inhibitor, its cytotoxic effects on cancer cell lines, and its anti-inflammatory properties.

Quantitative Data Summary

While specific quantitative data for this compound's PDE4D inhibitory activity is not yet published, the following table summarizes the activity of closely related diterpenoids isolated from the same source, Pinus massoniana, providing a benchmark for comparison.

| Compound | Target | Assay Type | IC50 (µM) | Source |

| Pinmassin D | PDE4D | Enzymatic Inhibition | 2.8 ± 0.18 | --INVALID-LINK-- |

| Abieta-8,11,13,15-tetraen-18-oic acid | PDE4D | Enzymatic Inhibition | 3.3 ± 0.50 | --INVALID-LINK-- |

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms of action and experimental designs, the following diagrams have been generated.

Experimental Protocols

Phosphodiesterase 4D (PDE4D) Inhibition Assay (Cell-Based CRE-Luciferase Reporter Assay)

This protocol describes a cell-based assay to determine the inhibitory activity of this compound on PDE4D. The assay measures the increase in intracellular cAMP levels via a cAMP response element (CRE) linked to a luciferase reporter gene.

Materials and Reagents:

-

HEK293 cells (or another suitable cell line)

-

Cell culture medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

PDE4D expression vector

-

CRE-luciferase reporter plasmid

-

Transfection reagent (e.g., Lipofectamine®)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

This compound stock solution (in DMSO)

-

Dual-Luciferase® Reporter Assay System

-

White, clear-bottom 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding: One day prior to transfection, seed HEK293 cells into a 96-well plate at a density that will result in ~90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the PDE4D expression vector and the CRE-luciferase reporter plasmid using a suitable transfection reagent according to the manufacturer's protocol. Incubate for 24-48 hours to allow for gene expression.

-

Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. A typical concentration range to start with is 0.1 to 100 µM. Include a vehicle control (DMSO at the same final concentration).

-

Remove the culture medium and add the diluted compound or vehicle control to the cells. Pre-incubate for 30-60 minutes at 37°C.

-

Stimulation: Add forskolin to all wells (except for the unstimulated control) to a final concentration of 1-10 µM (this should be optimized for the cell line) to stimulate cAMP production.

-

Incubate for 4-6 hours at 37°C to allow for luciferase expression.

-

Luminescence Measurement: Lyse the cells and measure the firefly luciferase activity using a luminometer according to the Dual-Luciferase® Reporter Assay System protocol.

-

Data Analysis: Normalize the firefly luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of inhibition for each concentration relative to the forskolin-stimulated control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on a chosen cancer cell line (e.g., MDA-MB-231, HCT116).

Materials and Reagents:

-

Selected cancer cell line (e.g., MDA-MB-231)

-

Complete culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Phosphate Buffered Saline (PBS)

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5 x 10³ cells/well) and allow them to adhere overnight.

-

Compound Treatment: The following day, treat the cells with various concentrations of this compound (e.g., 1 to 250 µM) in fresh medium. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm or 595 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The formula is: % Viability = (Absorbance of treated cells / Absorbance of untreated control) x 100. Plot the percentage of viability against the compound concentration to determine the IC50 value.

Anti-inflammatory Assay (Nitric Oxide Production in LPS-Stimulated Macrophages)

This assay evaluates the anti-inflammatory potential of this compound by measuring its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials and Reagents:

-

RAW 264.7 murine macrophage cell line

-

Culture Medium: DMEM with 10% FBS and 1% Penicillin-Streptomycin (phenol red-free DMEM is recommended for the assay)

-

This compound stock solution (in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent:

-

Reagent A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid

-

Reagent B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) (NEDD) in deionized water

-

-

Sodium Nitrite (B80452) (NaNO₂) for standard curve

-

96-well flat-bottom plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 1 x 10⁵ cells/mL and allow them to adhere for 24 hours.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control.

-

LPS Stimulation: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Nitrite Measurement (Griess Assay):

-

Prepare a sodium nitrite standard curve (0-100 µM) in culture medium.

-

Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

-

Add 50 µL of Griess Reagent A to each well and incubate for 10 minutes at room temperature, protected from light.

-

Add 50 µL of Griess Reagent B to each well and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Data Analysis: Calculate the nitrite concentration in the samples from the standard curve. Determine the percentage of NO production inhibition relative to the LPS-stimulated control. Calculate the IC50 value.

-

Cell Viability: It is crucial to perform a concurrent cytotoxicity assay (e.g., MTT assay) to ensure that the observed reduction in NO production is not due to cell death.

Application Notes and Protocols for Cell-Based Assays Using 16-Nor-15-oxodehydroabietic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

16-Nor-15-oxodehydroabietic acid is a naturally occurring diterpenoid isolated from plant sources such as Pinus massoniana. As a derivative of dehydroabietic acid (DAA), a compound known for a wide range of biological activities, this compound holds potential for investigation in various therapeutic areas. DAA and its analogues have demonstrated anti-inflammatory, antimicrobial, and antitumor properties. These effects are often attributed to the modulation of key cellular signaling pathways, such as NF-κB, and the induction of apoptosis.

These application notes provide a framework for evaluating the bioactivity of this compound using common cell-based assays. The protocols detailed below are designed to assess its cytotoxic, anti-inflammatory, and pro-apoptotic potential. Due to the limited publicly available data on this compound, the quantitative data presented is derived from structurally related DAA derivatives to serve as a reference for expected outcomes.

Data Presentation: Bioactivity of Dehydroabietic Acid Derivatives

The following table summarizes the cytotoxic and anti-inflammatory activities of various dehydroabietic acid derivatives in different cell-based assays. This data provides a comparative baseline for interpreting results obtained with this compound.

| Compound Class | Compound/Derivative | Assay Type | Cell Line | Endpoint | IC50 Value |

| Cytotoxicity | Quinoxaline derivative (4b) | MTT | SMMC-7721 (Hepatocarcinoma) | Cell Viability | 0.72 ± 0.09 µM[1] |

| Quinoxaline derivative (4b) | MTT | MCF-7 (Breast Cancer) | Cell Viability | 1.78 ± 0.36 µM[1] | |

| Quinoxaline derivative (4b) | MTT | HeLa (Cervical Cancer) | Cell Viability | 1.08 ± 0.12 µM[1] | |

| Acyl-thiourea derivative (9n) | MTT | HeLa (Cervical Cancer) | Cell Viability | 6.58 ± 1.11 µM[2] | |